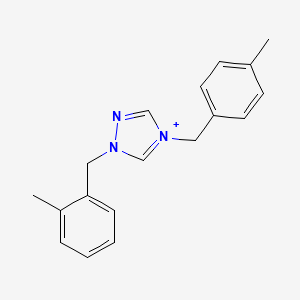
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science. The presence of the triazolium ring imparts unique chemical properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-methylbenzyl chloride and 4-methylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of triazolium hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols replace the benzyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Triazolium oxides
Reduction: Triazolium hydrides
Substitution: Substituted triazolium derivatives
科学研究应用
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
- 1-(2-methylbenzyl)-4-(4-chlorobenzyl)-1H-1,2,4-triazol-4-ium
- 1-(2-methylbenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- 1-(2-methylbenzyl)-4-(4-methoxybenzyl)-1H-1,2,4-triazol-4-ium
Comparison: 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of two methylbenzyl groups, which influence its chemical reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit distinct catalytic activity, solubility, and biological effects.
属性
分子式 |
C18H20N3+ |
|---|---|
分子量 |
278.4 g/mol |
IUPAC 名称 |
1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-7-9-17(10-8-15)11-20-13-19-21(14-20)12-18-6-4-3-5-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1 |
InChI 键 |
PABHOYNFTWLDLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C[N+]2=CN(N=C2)CC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


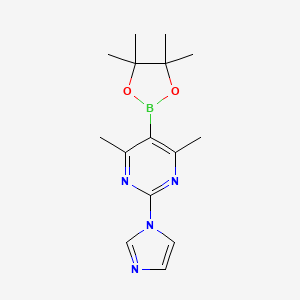
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)

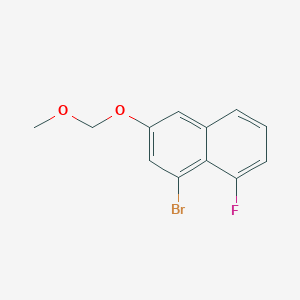
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
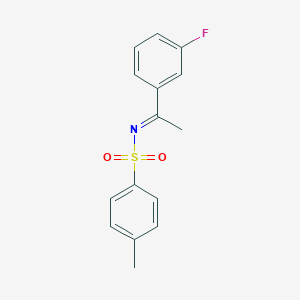
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

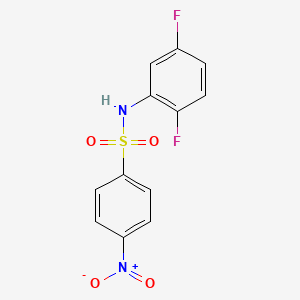

![3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)
